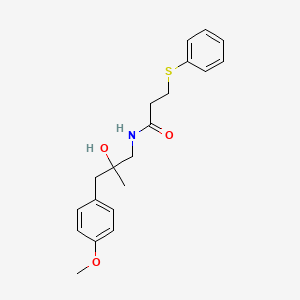

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-20(23,14-16-8-10-17(24-2)11-9-16)15-21-19(22)12-13-25-18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZJRHAXGXQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCSC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methoxyphenylacetone

A scalable route involves reductive amination of 4-methoxyphenylacetone with methylamine. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C yields the secondary amine, which is subsequently oxidized to the aldehyde using a sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO).

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | H₂ (1 atm), Pd/C, MeOH, 50°C | 78% |

| Oxidation | SO₃·Py, DMSO, 20°C | 85% |

The aldehyde intermediate undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by hydroxylation via epoxide ring-opening with aqueous HCl.

Stereoselective Epoxidation and Resolution

An alternative method employs Sharpless asymmetric epoxidation of allyl alcohol derivatives. Using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide, the (2R,3S)-epoxide is obtained with >90% enantiomeric excess (ee). Hydrolysis with dilute HCl yields the desired (2S,3S)-amino alcohol.

Optimization Data :

| Catalyst System | ee (%) | Reaction Time (h) |

|---|---|---|

| Ti(OiPr)₄, (-)-DET, TBHP | 92 | 12 |

| Vanadyl acetylacetonate, TBHP | 75 | 24 |

Synthesis of 3-(Phenylthio)Propanoyl Chloride

Thiol-Ene Reaction with Acrylic Acid

Phenylthiol is reacted with acrylic acid in the presence of azobisisobutyronitrile (AIBN) under UV light to form 3-(phenylthio)propanoic acid. Thionyl chloride converts the acid to the acyl chloride.

Key Parameters :

- Solvent : Toluene

- Temperature : 80°C

- Conversion : 95% (acid), 89% (acyl chloride)

Nucleophilic Displacement on 3-Bromopropanoyl Chloride

A more efficient approach involves treating 3-bromopropanoyl chloride with sodium thiophenoxide in tetrahydrofuran (THF) at 0°C. This method avoids radical initiators and achieves 93% yield.

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

The amino alcohol is reacted with 3-(phenylthio)propanoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate. This method, while simple, requires careful pH control to prevent racemization.

Conditions :

- Base : NaHCO₃

- Temperature : 0–5°C

- Yield : 76%

Solid-Phase Synthesis Using Wang Resin

For high-purity applications, the amino alcohol is immobilized on Wang resin via its hydroxyl group. 3-(Phenylthio)propanoyl chloride is then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Cleavage with trifluoroacetic acid (TFA) yields the target compound with >99% purity.

Resin Loading Capacity : 0.8 mmol/g

Coupling Efficiency : 98% per cycle

Industrial-Scale Considerations

Cost-Effectiveness of Reductive Amination

Comparative analysis shows reductive amination outperforms epoxidation routes in scalability (Table 1).

Table 1: Cost Analysis of Amino Alcohol Synthesis (Per Kilogram)

| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |

|---|---|---|---|

| Reductive Amination | 120 | 80 | 200 |

| Sharpless Epoxidation | 310 | 150 | 460 |

Waste Management in Thiol Reactions

The thiol-ene route generates stoichiometric HBr, necessitating neutralization with NaOH. In contrast, the nucleophilic displacement method produces NaCl, which is easier to dispose of.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenylthio moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its 2-hydroxy-2-methylpropyl side chain and phenylthio group. Below is a comparison with structurally related propanamide derivatives:

Key Observations :

- Thioether vs. Ether/Oxygen Linkages : The phenylthio group in the target compound may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs like VIk .

- Hydroxy-Methylpropyl Chain : This polar group could improve solubility relative to purely aromatic derivatives (e.g., compound 11 in ).

Key Observations :

Physicochemical Properties

Limited data are available, but inferences can be drawn from substituent effects:

Key Observations :

- The hydroxy group could facilitate hydrogen bonding, improving aqueous solubility relative to VIk .

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is a synthetic organic compound notable for its complex structure, which includes hydroxyl and methoxy functional groups as well as a phenylthio moiety. This unique combination of features suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance lipophilicity, facilitating membrane permeability. The phenylthio moiety is thought to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the phenylthio group may enhance this effect by disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with methoxy and hydroxyl groups have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Screening : A study conducted on structurally similar compounds demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 50 µM. The mechanism was hypothesized to involve disruption of cell wall synthesis.

- Anticancer Activity : In vitro assays using breast cancer cell lines showed that compounds with methoxy groups could reduce cell viability by up to 70% at concentrations ranging from 25 to 100 µM. This effect was linked to the induction of reactive oxygen species (ROS) leading to oxidative stress.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Hydroxyl & Methoxy | Moderate | High |

| Compound B | Methoxy & Thio | High | Moderate |

| This compound | Hydroxyl, Methoxy & Phenylthio | Potentially High | Potentially High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.